molecular formula C10H22N2O B7921399 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7921399
M. Wt: 186.29 g/mol
InChI Key: XLMFTXRLUWMIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methylpyrrolidine with ethylamine and ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethyl and amino substituents.

    N-Methylpyrrolidine: Similar to pyrrolidine but with a methyl group attached to the nitrogen atom.

    2-Pyrrolidone: A lactam analog with a carbonyl group in the ring.

Uniqueness

2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and amino groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[ethyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12(6-7-13)9-10-4-5-11(2)8-10/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMFTXRLUWMIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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